Phenyl(trifluoromethyl)mercury
Overview
Description
Phenyl(trifluoromethyl)mercury is an organomercury compound with the chemical formula C7H5F3Hg. It is a stable, crystalline solid known for releasing difluorocarbene (CF2) under mild, nonbasic reaction conditions . This compound is hydrolytically stable and can be handled under standard laboratory conditions .
Preparation Methods
Phenyl(trifluoromethyl)mercury can be synthesized through various methods. One common synthetic route involves the reaction of phenylmercuric chloride with trifluoromethyl iodide in the presence of a copper catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Phenyl(trifluoromethyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various mercury-containing products.
Coupling Reactions: It can undergo coupling reactions with aromatic compounds, often facilitated by metal catalysts such as copper or palladium.
Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and mercury-containing byproducts .
Scientific Research Applications
Phenyl(trifluoromethyl)mercury has several scientific research applications:
Mechanism of Action
The mechanism by which phenyl(trifluoromethyl)mercury exerts its effects involves the release of difluorocarbene (CF2) under mild conditions . This reactive intermediate can then participate in various chemical reactions, including cyclopropanation and insertion reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Phenyl(trifluoromethyl)mercury can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury . While all these compounds contain mercury-carbon bonds, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in synthetic chemistry for introducing trifluoromethyl groups into aromatic compounds .
Similar compounds include:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Dimethylmercury ((CH3)2Hg)
These compounds differ in their chemical structure and reactivity, with this compound being notable for its stability and ability to release difluorocarbene .
Properties
IUPAC Name |
phenyl(trifluoromethyl)mercury | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.CF3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVXEPISDXWGON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3Hg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330338 | |
Record name | phenyl(trifluoromethyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24925-18-6 | |
Record name | NSC245477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(trifluoromethyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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